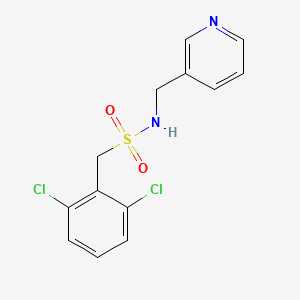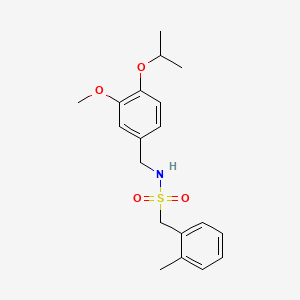
1-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide
Descripción general
Descripción
1-(2,6-dichlorophenyl)-N-(3-pyridinylmethyl)methanesulfonamide, commonly known as DPCPX, is a highly selective antagonist of the adenosine A1 receptor. Adenosine is a nucleoside that acts as a neuromodulator in the central nervous system. The adenosine A1 receptor is involved in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. DPCPX has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
DPCPX acts as a highly selective antagonist of the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the central nervous system and are involved in the regulation of various physiological processes, including sleep, pain perception, and cardiovascular function. By blocking the adenosine A1 receptor, DPCPX inhibits the downstream signaling pathways involved in these processes.
Biochemical and Physiological Effects
DPCPX has been shown to have a variety of biochemical and physiological effects. In cancer cells, DPCPX inhibits the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular tissue, DPCPX improves myocardial function and reduces ischemic injury by blocking the adenosine A1 receptor. In neurological tissue, DPCPX has neuroprotective effects and improves cognitive function by blocking the adenosine A1 receptor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPCPX has several advantages and limitations for lab experiments. One advantage is its high selectivity for the adenosine A1 receptor, which allows for specific targeting of this receptor. However, one limitation is its relatively low potency compared to other adenosine receptor antagonists. Additionally, DPCPX has poor solubility in water, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on DPCPX. One area of interest is its potential therapeutic applications in cancer, cardiovascular disease, and neurological disorders. Another area of interest is the development of more potent and selective adenosine A1 receptor antagonists based on the structure of DPCPX. Additionally, further research is needed to elucidate the downstream signaling pathways involved in the biochemical and physiological effects of DPCPX.
Aplicaciones Científicas De Investigación
DPCPX has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, DPCPX has been shown to inhibit the growth and proliferation of cancer cells by blocking the adenosine A1 receptor. In cardiovascular research, DPCPX has been shown to improve myocardial function and reduce ischemic injury. In neurological research, DPCPX has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(2,6-dichlorophenyl)-N-(pyridin-3-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c14-12-4-1-5-13(15)11(12)9-20(18,19)17-8-10-3-2-6-16-7-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUCFRGSGKNSRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CS(=O)(=O)NCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-fluoro-2-methoxy-N-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4445163.png)

![5-fluoro-2-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B4445174.png)

![3,5-dimethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzamide](/img/structure/B4445192.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-N,N-diethylacetamide](/img/structure/B4445193.png)
![N-methyl-3-[(4-methyl-1-piperidinyl)carbonyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4445196.png)
![N-[2-(dimethylamino)ethyl]-2-methyl-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B4445201.png)
![N-(3-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-2-methylphenyl)methanesulfonamide](/img/structure/B4445209.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-6-quinoxalinylacetamide](/img/structure/B4445222.png)
![2,5-dimethyl-3-(4-methylphenyl)-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4445230.png)

